Product packaging for (6-Aminopyridin-2-yl)boronic acid(Cat. No.:CAS No. 1220910-24-6)

(6-Aminopyridin-2-yl)boronic acid

Cat. No.: B582101
CAS No.: 1220910-24-6
M. Wt: 137.933
InChI Key: PVQCQDAYTNNHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(6-Aminopyridin-2-yl)boronic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery research. Its boronic acid group enables efficient Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds to create biaryl structures commonly found in active pharmaceutical ingredients. Simultaneously, its 6-aminopyridine moiety serves as a critical pharmacophore in the design of potent kinase inhibitors. Research has utilized this scaffold in the synthesis of advanced compounds targeting DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway investigated for cancer radiotherapy sensitization . The 6-aminopyridine structure is also a featured component in inhibitors targeting other kinases, such as Ataxia-Telangiectasia Mutated (ATM) kinase and the mammalian target of rapamycin (mTOR) . This makes this compound a versatile precursor for researchers developing novel therapeutic candidates, particularly in the fields of oncology and signal transduction. This product is intended for use in chemical synthesis and biological research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BN2O2 B582101 (6-Aminopyridin-2-yl)boronic acid CAS No. 1220910-24-6

Properties

IUPAC Name

(6-aminopyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O2/c7-5-3-1-2-4(8-5)6(9)10/h1-3,9-10H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQCQDAYTNNHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694461
Record name (6-Aminopyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220910-24-6
Record name (6-Aminopyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 6 Aminopyridin 2 Yl Boronic Acid

Participation in Cross-Coupling Reactions

The boronic acid group is renowned for its utility in transition metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.gov

Suzuki-Miyaura Coupling Parameters and Scope

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds, typically involving the palladium-catalyzed coupling of an organoboron compound with an organohalide. nih.govresearchgate.net The use of 2-pyridylboronic acids, such as (6-Aminopyridin-2-yl)boronic acid, presents specific challenges. These electron-deficient heteroaryl boron reagents can exhibit slow rates of transmetallation and are susceptible to decomposition through protodeboronation. nih.gov

Despite these challenges, effective methods have been developed for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. nih.gov Success often relies on the careful selection of the catalyst system, base, and solvent to optimize the reaction and suppress side reactions. Catalyst systems based on palladium precursors like Pd₂(dba)₃ combined with specialized ligands such as phosphites or phosphine (B1218219) oxides have proven effective. nih.gov The choice of base is also critical, with potassium fluoride (B91410) (KF) often being employed. nih.gov Anhydrous conditions are sometimes superior for electron-rich boronic acids, while aqueous solvent systems may be used for other substrates. scispace.com

Table 1: Typical Parameters for Suzuki-Miyaura Coupling of 2-Pyridyl Boron Compounds
ParameterCommon Conditions & ReagentsRationale/Notes
Catalyst Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄Palladium(0) sources are essential for the catalytic cycle.
Ligand Phosphine oxides, phosphites (e.g., 1 ), TPPTSSpecialized ligands are often required to facilitate the coupling of challenging 2-pyridyl substrates. nih.govimtm.cz
Base KF, K₃PO₄, Cs₂CO₃The base activates the boronic acid and facilitates the transmetalation step.
Solvent Dioxane, Toluene, DME/WaterSolvent choice depends on the specific substrates and conditions; anhydrous or aqueous systems may be used. scispace.commdpi.com
Temperature Room temperature to reflux (~80-110 °C)Higher temperatures are often needed to drive the reaction to completion.

Alternative C-C Bond Forming Reactions (e.g., Negishi, Sonogashira, Heck)

Beyond the Suzuki-Miyaura reaction, boronic acids can participate in other important C-C bond-forming transformations.

Heck-Type Reactions : The oxidative boron Heck reaction provides a pathway to couple boronic acids with alkenes. nih.gov Unlike the traditional Mizoroki-Heck reaction that uses a Pd(0) catalyst and an organohalide, this variant employs a Pd(II) catalyst. organic-chemistry.orghw.ac.uk The catalytic cycle begins with transmetalation between the boronic acid and the Pd(II) center, followed by insertion of the alkene and subsequent β-hydride elimination to yield the coupled product. hw.ac.uk This reaction allows for the direct formation of alkenylpyridines from this compound. nih.gov

Sonogashira-Type Reactions : While the classic Sonogashira reaction couples a terminal alkyne with an organohalide, boronic acids can be used in related transformations. The "inverse Sonogashira reaction" involves the coupling of a boronic acid with a 1-iodoalkyne, mediated by either palladium or copper catalysts. nih.gov Furthermore, copper-catalyzed Sonogashira-type couplings of boronic acids with vinylacetylene derivatives have been reported. mdpi.com These methods offer a potential route for synthesizing alkynyl- and enynyl-substituted aminopyridines.

Negishi Coupling : The Negishi reaction involves the coupling of an organozinc compound with an organohalide. While boronic acids are not direct participants, they can be converted into the necessary organozinc reagents. However, literature specifically detailing the participation of this compound in Negishi couplings is limited.

C-N and C-O Bond Forming Reactions Involving the Boronic Acid

The boronic acid functional group can also be utilized to form carbon-heteroatom bonds. In certain reactions, the aryl group of the boronic acid acts as a nucleophile that is transferred to an electrophilic heteroatom. A notable development is the formation of C-N bonds using boronic acids in the absence of transition metals. researchgate.net This type of amination involves the reaction of the boronic acid with an aminating agent, where the aryl group (in this case, the 6-aminopyridin-2-yl moiety) forms a new bond with a nitrogen atom. Such methods provide a valuable alternative to traditional transition-metal-catalyzed C-N coupling reactions like the Buchwald-Hartwig amination. researchgate.net Similar principles can be applied to the formation of C-O bonds, though this is less common.

Reactivity of the Amino Functionality

The 6-amino group on the pyridine (B92270) ring is a key site of reactivity, behaving as a typical aromatic amine. It can readily undergo reactions such as acylation, alkylation, and amidation, allowing for further functionalization of the molecule.

Amidation, Alkylation, and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to react with a variety of electrophiles.

Acylation/Amidation : The amino group can react with acylating agents like acyl chlorides or anhydrides to form amides. This is a standard transformation for protecting the amino group or for synthesizing more complex structures.

Alkylation : Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. Overalkylation to form quaternary ammonium (B1175870) salts is a potential side reaction that must be controlled.

It is important to note that boronic acids themselves can act as catalysts in direct amidation reactions between carboxylic acids and amines. nih.govucl.ac.uk In such cases, the boronic acid activates the carboxylic acid, facilitating nucleophilic attack by the amine. nih.govresearchgate.net When performing reactions on the amino group of this compound, care must be taken to select conditions that favor the desired transformation without promoting unwanted side reactions involving the boronic acid moiety.

Table 2: Generalized Reactions of the Amino Functionality
Reaction TypeElectrophileProduct
Acylation Acyl Chloride (R-COCl)N-(6-(dihydroxyboryl)pyridin-2-yl)acetamide
Amidation Carboxylic Acid (R-COOH) + Coupling AgentN-(6-(dihydroxyboryl)pyridin-2-yl)amide
Alkylation Alkyl Halide (R-X)6-(alkylamino)pyridin-2-yl)boronic acid
Sulfonylation Sulfonyl Chloride (R-SO₂Cl)N-(6-(dihydroxyboryl)pyridin-2-yl)sulfonamide

Chelation Effects and Coordination Potential with Metal Centers

The structure of this compound is well-suited for acting as a chelating ligand in coordination chemistry. ebsco.com Chelation involves the binding of a single ligand to a central metal ion at two or more points, forming a stable ring structure known as a chelate. ebsco.comwhoi.edu

This molecule possesses two potential donor sites for metal coordination: the nitrogen atom of the pyridine ring and the nitrogen atom of the 6-amino group. These two nitrogen atoms are positioned to form a stable five-membered chelate ring upon coordination to a metal center. nih.gov This bidentate N,N-coordination motif is common in the structure of metal complexes. The formation of such stable chelates can influence the reactivity of the molecule and is a key principle in the design of catalysts and functional materials. researchgate.net The boronic acid group itself, particularly in its tetrahedral boronate form, can also interact with metal centers, adding another layer of complexity and potential to its coordination chemistry.

Derivatization Strategies via the Amino Group

The primary amino group of this compound serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse range of derivatives. The nucleophilicity of the amino group enables its participation in several key organic transformations, including acylation, sulfonylation, and reductive amination. These derivatization strategies are crucial for modulating the compound's physicochemical properties and for constructing more complex molecular architectures.

Acylation to Form Amides: The reaction of the amino group with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) leads to the formation of a stable amide bond. This transformation is one of the most fundamental in organic synthesis. While boronic acids themselves can catalyze direct amide bond formation between carboxylic acids and amines, the amino group of this compound can act as the nucleophilic amine component in such reactions. jimcontent.comnih.gov The reaction typically requires dehydrating agents or catalytic activation of the carboxylic acid. jimcontent.com

Sulfonylation to Form Sulfonamides: A common and robust method for derivatizing primary amines is the reaction with sulfonyl chlorides in the presence of a base. sci-hub.se This reaction converts the amino group of this compound into a sulfonamide linkage (R-SO₂-NH-). The resulting sulfonamides often exhibit distinct chemical and biological properties compared to their parent amine. nih.govekb.eg The synthesis is straightforward and generally proceeds in high yield with a wide variety of sulfonyl chlorides. sci-hub.seresearchgate.net Copper-catalyzed N-arylation of sulfonamides with aryl boronic acids is also a known synthetic route, highlighting the versatility of these functional groups in cross-coupling chemistry. ekb.egresearchgate.net

Reductive Amination: The amino group can be further functionalized through reductive amination (also known as reductive alkylation). wikipedia.orgmasterorganicchemistry.com This process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. wikipedia.org This one-pot procedure is highly efficient and avoids the problem of over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly mild and selective for the imine intermediate. masterorganicchemistry.comorganic-chemistry.org

StrategyReactantFunctional Group FormedGeneral Conditions
AcylationCarboxylic Acid / Acyl ChlorideAmide (-NH-C=O)Dehydrating agent or base
SulfonylationSulfonyl ChlorideSulfonamide (-NH-SO₂-)Base (e.g., pyridine, triethylamine)
Reductive AminationAldehyde / KetoneSecondary Amine (-NH-R)Mild reducing agent (e.g., NaBH(OAc)₃)

Influence of the Pyridine Nitrogen in Reaction Pathways

The nitrogen atom within the pyridine ring of this compound exerts a significant influence on the molecule's reactivity. Its lone pair of electrons allows it to act as a Lewis base, a ligand for metal catalysts, and a hydrogen bond acceptor, thereby directing and participating in various reaction pathways.

The pyridine nitrogen is a key site for coordination to metal centers, a fundamental interaction in catalysis. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the pyridine nitrogen can coordinate to the palladium catalyst. mdpi.com This coordination can influence the electronic properties of the catalyst and the substrate, potentially affecting the reaction rate and outcome. mdpi.com The proximity of the amino group and the pyridine nitrogen allows the molecule to function as a bidentate ligand, coordinating to a metal center through both nitrogen atoms. This chelation effect can lead to the formation of stable metal complexes and is a well-established principle in coordination chemistry. researchgate.net

Hydrogen bonding plays a critical role in the supramolecular assembly and reactivity of this compound. researchgate.net The molecule possesses multiple sites capable of participating in hydrogen bonds.

Hydrogen Bond Donors: The two hydroxyl groups of the boronic acid moiety and the two protons of the primary amino group are strong hydrogen bond donors. nih.gov

Hydrogen Bond Acceptors: The pyridine nitrogen and the oxygen atoms of the boronic acid hydroxyls can act as hydrogen bond acceptors. nih.gov

This multiplicity of donor and acceptor sites allows for the formation of extensive networks of both intra- and intermolecular hydrogen bonds. For instance, the boronic acid group itself typically forms hydrogen-bonded dimers or chains. researchgate.net The aminopyridine fragment can also form hydrogen-bonded dimers, which has been studied as a model for Watson-Crick base pairing. nih.gov These interactions are crucial in determining the solid-state structure of the compound and can influence its solubility and interactions with other molecules, such as biological targets or catalysts in solution. researchgate.netnih.gov

Detailed Reaction Mechanism Studies and Transition State Analysis

Understanding the precise mechanisms of reactions involving this compound is essential for optimizing reaction conditions and designing new transformations. Techniques such as kinetic isotope effect studies and computational analysis provide deep insights into reaction pathways and the structures of transition states.

The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms by determining which bonds are broken or formed in the rate-determining step of a reaction. researchgate.net It involves measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium).

In the context of aminopyridine derivatives, KIE studies have been used to investigate excited-state hydrogen transfer processes in hydrogen-bonded clusters. nih.gov Significant isotope effects observed upon deuteration of the amino group indicate that hydrogen transfer is the rate-limiting step in these ultrafast deactivation pathways. nih.gov For the Suzuki-Miyaura reaction, ¹³C KIE studies have been instrumental in elucidating the structure of the transition state during the transmetalation step. nih.gov By measuring the KIE at the carbon atom attached to the boron (KIE C-Boron), researchers can gain quantitative evidence for the geometry of the transition state, confirming that transmetalation is the first irreversible step in the catalytic cycle for certain boronic acids. nih.gov

Reaction TypeIsotopic LabelMechanistic Insight ProvidedReference Finding
Hydrogen TransferH/DIdentifies H-transfer as the rate-limiting step.Considerable isotope effects observed in partially deuterated aminopyridine clusters. nih.gov
Suzuki-Miyaura Coupling¹²C/¹³CProvides atomistic insight into the transmetalation transition state.A significant KIEC-Boron of ~1.035 is consistent with transmetalation being the first irreversible step. nih.gov

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, this compound participates in a critical ligand exchange step known as transmetalation. wikipedia.orglibretexts.org This is the step where the organic group (the 6-aminopyridin-2-yl moiety) is transferred from the boron atom to the palladium(II) center. wikipedia.org

The mechanism proceeds through several key stages:

Activation of the Boronic Acid: The reaction requires a base to activate the boronic acid. organic-chemistry.org The base reacts with the Lewis acidic boronic acid to form a more nucleophilic tetrahedral boronate species [R-B(OH)₃]⁻. organic-chemistry.org This activation enhances the polarization of the organic ligand, making it easier to transfer.

Ligand Exchange at Palladium: The activated boronate species then coordinates to the palladium(II) complex, displacing a ligand (e.g., a halide or hydroxide). nih.gov

Transmetalation: The aminopyridinyl group is transferred from the boron to the palladium center, forming a new organopalladium(II) complex and releasing the boron-containing byproduct. nih.govlibretexts.org

Computational and experimental studies suggest that this transmetalation occurs from a pre-transmetalation intermediate where the boronate is coordinated to the palladium complex. nih.gov Following this ligand exchange, the resulting diorganopalladium(II) complex undergoes reductive elimination to form the final carbon-carbon bond and regenerate the palladium(0) catalyst, thus completing the catalytic cycle. libretexts.org

Applications in Complex Chemical Synthesis and Molecular Design

Construction of Diverse Pyridine-Containing Scaffolds and Heterocycles

A primary application of (6-Aminopyridin-2-yl)boronic acid is in the synthesis of complex heterocyclic structures via the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, and pyridinylboronic acids are effective coupling partners for introducing the pyridine (B92270) unit into larger molecules. dergipark.org.tr The reaction typically involves a palladium catalyst and a base to couple the boronic acid with an aryl or heteroaryl halide.

This methodology allows for the creation of bi-heteroaryl compounds, which are prevalent motifs in medicinal chemistry and materials science. The amino group on the pyridine ring can be retained as a key functional feature in the final product or can be used as a handle for subsequent synthetic modifications. The versatility of this reaction allows for the coupling of this compound with a wide range of halogenated precursors, leading to a diverse library of substituted pyridine compounds.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Reactant AReactant B (Example)Catalyst/Base System (Typical)Product Type
This compoundBromo- or Iodo-substituted Heterocycle (e.g., Thiophene, Pyrrole, Indole)Pd(PPh₃)₄ / Na₂CO₃2-Heteroaryl-6-aminopyridine

This table illustrates a general reaction scheme. Specific conditions may vary based on the substrate.

Integration into Macrocyclic Architectures and Covalent Organic Frameworks (COFs)

The precise geometry and reactive ends of this compound make it a promising candidate for the bottom-up synthesis of highly ordered, porous materials like macrocycles and Covalent Organic Frameworks (COFs).

Boronic acids are foundational building blocks for COFs, which are crystalline polymers with permanent porosity. rsc.org The synthesis of boronic acid-based COFs typically proceeds via one of two main pathways:

Self-condensation: Boronic acids can dehydrate to form six-membered boroxine (B1236090) rings, linking the monomer units into a hexagonal 2D sheet. sci-hub.setcichemicals.com

Co-condensation: Boronic acids can react with polyhydroxyl linkers, such as catechols or other diols, to form stable boronate ester linkages. sci-hub.setcichemicals.com

This compound is particularly suited for creating nitrogen-rich COFs. rsc.org The inclusion of nitrogen atoms within the COF backbone can enhance properties such as chemical stability, gas sorption selectivity, and catalytic activity. While specific COFs constructed exclusively from this monomer are not yet widely reported, its structure is analogous to other monomers used to create robust and functional frameworks. Recently, boronic acid-functionalized COFs have been developed and used as highly efficient materials for solid-phase microextraction, demonstrating the utility of this functional group in creating advanced porous materials for capturing pollutants. nih.gov

Role as a Precursor for Advanced Organic Materials

The unique electronic and structural characteristics of the aminopyridine-boronic acid motif lend themselves to the development of advanced organic materials with tailored properties.

This compound can be incorporated into polymer chains to create functional materials. The amino group can be used in step-growth polymerization reactions, such as polyamidation or polyimidation, to integrate the pyridine-boronic acid unit into the polymer backbone. Alternatively, the boronic acid itself can be a point of polymerization or can be used for post-polymerization modification, where a pre-formed polymer is functionalized with the compound via its amino group. The resulting polymers can exhibit unique properties, such as pH responsiveness, due to the basicity of the pyridine nitrogen and the Lewis acidity of the boronic acid.

The integration of boron and nitrogen atoms into π-conjugated systems is a well-established strategy for tuning the optoelectronic properties of organic materials. acs.org Pyridine-borane complexes and related structures are known to be useful in the synthesis of aza-π-conjugated materials. acs.org Theoretical and experimental studies on pyridine-boron Lewis adducts show that the interaction between the Lewis acidic boron and the Lewis basic nitrogen can significantly influence the electronic structure and photochemical behavior of the molecule. nih.govbohrium.com

The coupling of pyridyl moieties via boronic acids or their esters to metal complexes has been shown to systematically modify the redox and spectroscopic properties of the resulting materials, which is critical for designing new compounds for electronic and optoelectronic devices. dergipark.org.tracs.org The use of this compound as a building block allows for the creation of extended conjugated systems where the B-N coordination and the aminopyridine unit can lead to materials with interesting fluorescence, charge-transport, and photochromic properties.

Table 2: Potential Contributions to Optoelectronic Properties

Structural FeaturePotential PropertyRationale
Pyridine RingElectron-transportingThe electron-deficient nature of the pyridine ring can facilitate electron mobility in organic electronic devices. dergipark.org.tr
Boron-Nitrogen InteractionTunable Emission SpectraFormation of B-N Lewis adducts can alter the energy levels of the π-system, shifting absorption and emission wavelengths. nih.govbohrium.com
Amino GroupEnhanced Hole-Injection/TransportThe electron-donating amino group can improve the injection or transport of positive charge carriers (holes).
Extended π-ConjugationLowered Band GapIncorporation into larger conjugated systems via Suzuki coupling can reduce the HOMO-LUMO gap, enabling absorption of lower-energy light. acs.org

Design and Synthesis of Functional Molecular Probes and Tags

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the basis for their widespread use in the design of molecular sensors, particularly for saccharides. This compound is an excellent candidate for this application, offering a dual-function design:

The Recognition Moiety: The boronic acid group can bind with diol-containing target molecules, such as glucose or other biologically relevant sugars.

The Signaling/Anchoring Moiety: The aminopyridine unit can act as part of a fluorophore system, where binding to the diol modulates the fluorescence output. Furthermore, the amino group serves as a convenient chemical handle for conjugating the probe to other molecules, surfaces, or nanoparticles.

This design principle allows for the creation of fluorescent probes that signal the presence of a target analyte through a change in their optical properties. Boronic acid-functionalized materials, including COFs, have demonstrated their utility as highly effective probes for enriching and detecting target molecules. nih.gov

Future Perspectives and Emerging Research Trajectories

Catalytic Applications and Ligand Development from (6-Aminopyridin-2-yl)boronic Acid Derivatives

Derivatives of this compound hold significant promise for the development of novel ligands and catalysts. The presence of both a nucleophilic amino group and a Lewis acidic boronic acid moiety within the same molecule allows for the design of bifunctional catalysts. nih.gov These catalysts can participate in reactions where both acidic and basic sites are required, potentially leading to new and more efficient synthetic transformations. nih.gov

Research is anticipated to focus on synthesizing chiral derivatives of this compound for use in asymmetric catalysis, a critical area for the pharmaceutical industry. scitechdaily.com The development of aminoboronic acids as catalysts for direct amide formation and aldol (B89426) reactions has already shown potential. nih.gov Future work will likely explore the creation of complex ligand architectures based on this scaffold for transition-metal-catalyzed reactions, such as cross-coupling and C-H activation. The inherent coordinating ability of the pyridine (B92270) nitrogen and the amino group can be exploited to create stable and highly active metal complexes.

Sustainable Synthetic Methodologies and Biocatalysis Integration

The drive towards greener and more sustainable chemical manufacturing is opening new avenues for the application of boronic acid derivatives. Research into sustainable synthetic methodologies for preparing this compound and its derivatives is ongoing. This includes the development of processes that minimize waste, use less hazardous reagents, and operate under milder reaction conditions. researchgate.net For instance, visible-light-mediated catalysis is being explored for the direct decarboxylative borylation of carboxylic acids, offering a milder alternative to traditional methods. researchgate.net

A particularly exciting frontier is the integration of biocatalysis with boronic acid chemistry. nih.gov While enzymes that naturally process organoboron compounds are rare, engineered enzymes are being developed to catalyze reactions involving boronic acids. scitechdaily.comnih.gov This includes the enzymatic amination of boronic acids to produce anilines, a transformation that has been achieved with high yields and enantioselectivity. nih.gov Future research may lead to the development of biocatalytic routes for the synthesis and modification of this compound itself, further enhancing the sustainability of its production and application. The use of enzymes in this context offers the potential for exceptional selectivity and efficiency, aligning with the principles of green chemistry. scitechdaily.comnih.gov

Exploration in Dynamic Covalent Chemistry and Supramolecular Assemblies

The reversible nature of the bond between boronic acids and diols makes this compound an attractive component for dynamic covalent chemistry (DCC) and the construction of supramolecular assemblies. rsc.orgnih.gov DCC allows for the creation of complex molecular systems that can adapt their structure in response to environmental stimuli. nih.gov The amino and pyridine functionalities of this compound can be used to introduce additional non-covalent interactions, such as hydrogen bonding and metal coordination, to direct the assembly of intricate architectures.

Future research will likely explore the use of this compound in the creation of responsive materials, sensors, and drug delivery systems. For example, boronic acid-based materials are being investigated for their ability to bind and sense glycoproteins, which has implications for medical diagnostics. mdpi.com The self-assembly of pentameric macrocycles from arylboronic acids and dihydroxypyridine ligands demonstrates the potential for creating complex, well-defined nanostructures. acs.org The incorporation of the aminopyridine moiety could lead to assemblies with novel functions and properties.

Automation and High-Throughput Experimentation in Synthesis and Screening

The increasing complexity of chemical synthesis and the demand for rapid discovery of new molecules have spurred the development of automated synthesis and high-throughput experimentation (HTE) platforms. nih.govspringernature.com this compound and its derivatives are well-suited for inclusion in these automated workflows. The robustness of boronic acid chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, makes it amenable to automated synthesis. google.com

HTE techniques can be used to rapidly screen libraries of compounds derived from this compound for biological activity or catalytic performance. umd.edunih.gov The use of acoustic dispensing technology allows for the synthesis of large libraries of boronic acid derivatives on a nanoscale, accelerating the discovery process. researchgate.net Future research will likely see the integration of machine learning and artificial intelligence with these automated platforms to predict reaction outcomes and guide the synthesis of new molecules with desired properties, further leveraging the utility of building blocks like this compound. springernature.com

Advanced Reaction Engineering for Scalable Production

To realize the full potential of this compound and its derivatives in industrial applications, the development of scalable and efficient production methods is crucial. Advanced reaction engineering principles are being applied to optimize the synthesis of boronic acids. This includes the use of flow chemistry, which can offer significant advantages over traditional batch processes in terms of safety, efficiency, and scalability. nih.gov

Future research in this area will focus on developing continuous flow processes for the synthesis of this compound, potentially integrating in-line purification and analysis to streamline the manufacturing process. nih.gov The development of practical and cost-effective syntheses, such as the in-situ protection of the amine group followed by metal-halogen exchange and borylation, is key to making these compounds readily available for large-scale applications. researchgate.net Furthermore, advancements in reactor design and process control will be essential for ensuring the consistent quality and yield of the final product.

Q & A

Q. What are the optimal synthetic routes for (6-Aminopyridin-2-yl)boronic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling, where a halogenated pyridine precursor reacts with a boronic acid reagent under palladium catalysis. Key parameters include:

  • Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization to minimize side reactions .
  • Solvent choice: Polar aprotic solvents (e.g., DMF, THF) enhance solubility and stabilize intermediates.
  • Temperature: 80–100°C balances reactivity and avoids decomposition.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Yield optimization requires monitoring by TLC or HPLC to identify side products like boroxines .

Q. How does the amino group in this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The amino group acts as an electron-donating substituent, enhancing the nucleophilicity of the boronic acid group. This accelerates transmetallation in Suzuki-Miyaura couplings but may require pH adjustments (e.g., Na₂CO₃ as base) to deprotonate the amine and prevent coordination with palladium. Comparative kinetic studies using ¹H NMR or UV-Vis spectroscopy can quantify reaction rates versus non-aminated analogs .

Q. What strategies are effective for stabilizing this compound against hydrolysis during storage?

Methodological Answer:

  • Lyophilization: Store as a dry powder under inert gas (argon/nitrogen) to prevent moisture exposure.
  • Derivatization: Convert to pinacol boronic ester, which is hydrolytically stable. Revert to free acid via mild acid treatment (e.g., 1M HCl) before use .
  • Additives: Include desiccants (molecular sieves) in storage vials. Monitor stability via LC-MS/MS to detect degradation products like boric acid .

Advanced Research Questions

Q. How can this compound be integrated into chemosensors for detecting glycoproteins, and what experimental pitfalls must be addressed?

Methodological Answer:

  • Sensor design: Conjugate the compound to fluorescent probes (e.g., pyrene derivatives) via EDC/NHS coupling. The boronic acid binds cis-diols on glycoproteins, inducing fluorescence quenching or FRET.
  • Pitfalls: Non-specific binding (e.g., hydrophobic interactions) can reduce selectivity. Mitigate via competitive assays with free sorbitol or buffer optimization (e.g., Tris-borate pH 8.5). Validate specificity using SPR or ELISA against non-glycosylated proteins .

Q. What computational and experimental approaches validate this compound as a bioisostere in drug design?

Methodological Answer:

  • Docking studies: Compare binding affinities with target proteins (e.g., proteases) using AutoDock or Schrödinger. The boronic acid mimics transition-state tetrahedral geometry, enhancing inhibition .
  • Kinetic assays: Measure IC₅₀ values via fluorogenic substrates (e.g., Z-Leu-Leu-Glu-AMC for proteasome inhibition). Correlate with molecular dynamics simulations of boron-protein interactions .

Q. How can MALDI-MS be adapted to analyze boroxine formation in this compound derivatives?

Methodological Answer:

  • Matrix selection: Use 2,5-dihydroxybenzoic acid (DHB) for in situ esterification, suppressing boroxine artifacts.
  • Sample prep: Mix analyte with DHB (1:1000 ratio) on a MALDI plate. Acquire spectra in reflector mode (m/z 100–2000). For sequencing, perform MS/MS with collision-induced dissociation (CID) to fragment peptide-boronic acid conjugates .

Q. What kinetic insights govern the interaction of this compound with cellular diols, and how do these inform drug delivery systems?

Methodological Answer:

  • Stopped-flow kinetics: Measure binding rates (kₒₙ/kₒff) with diols (e.g., fructose, sialic acid) at physiological pH. A typical setup: Mix equimolar boronic acid and diol solutions, monitor fluorescence quenching at λₑₓ/λₑₘ = 280/320 nm.
  • Drug delivery: Optimize kₒₙ > 10³ M⁻¹s⁻¹ for rapid cellular uptake. Use confocal microscopy to track boronic acid-diol complex internalization in cancer cells (e.g., HeLa) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported anticancer activity of this compound across cell lines?

Methodological Answer:

  • Dose-response profiling: Test IC₅₀ in 3D spheroid vs. 2D monolayer cultures to account for penetration variability.
  • Mechanistic studies: Use RNA-seq to identify differential gene expression (e.g., apoptosis markers like caspase-3) in responsive vs. resistant lines. Cross-validate with proteasome activity assays (e.g., 20S chymotrypsin-like activity) .
  • Metabolic profiling: LC-MS-based metabolomics can reveal cell line-specific boronic acid metabolism (e.g., glucuronidation) affecting efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.